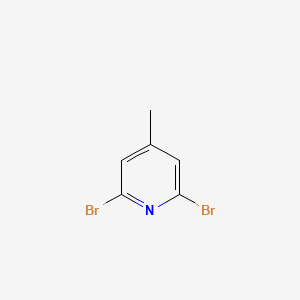

2,6-Dibromo-4-methylpyridine

描述

Structure

3D Structure

属性

IUPAC Name |

2,6-dibromo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBIPNNTWKNAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461319 | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73112-16-0 | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIBROMO-4-METHYLPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dibromo 4 Methylpyridine

Established Synthetic Routes and Their Mechanistic Aspects

The functionalization of the 2,6-Dibromo-4-methylpyridine core is primarily achieved through transition metal-catalyzed reactions that facilitate the formation of carbon-carbon bonds, or through nucleophilic substitution to form carbon-oxygen bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for creating carbon-carbon bonds by coupling organic halides with various organometallic reagents. nih.gov For this compound, these reactions offer a versatile platform for introducing a wide range of substituents at the 2- and/or 6-positions. The general mechanism for these reactions involves a catalytic cycle that begins with the active Pd(0) species. chemistnotes.comlibretexts.org

The Negishi coupling is a palladium-catalyzed reaction that couples organic halides with organozinc compounds. chemistnotes.comorganic-chemistry.org This method is noted for its high reactivity and tolerance of various functional groups. orgsyn.orgorgsyn.org The reaction of this compound with a benzylzinc reagent allows for the introduction of a benzyl (B1604629) group onto the pyridine (B92270) ring.

The mechanism proceeds through a standard catalytic cycle involving three main steps: chemistnotes.comyoutube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. chemistnotes.com For dihalo-substituted pyridines, this addition typically occurs selectively at the more reactive 2- or 6-position. orgsyn.org

Transmetalation : The benzyl group is transferred from the benzylzinc reagent to the palladium center, displacing the bromide ion and forming a new organopalladium intermediate. youtube.com

Reductive Elimination : The final step involves the elimination of the desired product, 2-benzyl-6-bromo-4-methylpyridine, from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com

Organozinc reagents are sensitive to air and moisture, necessitating that the reaction be conducted in an oxygen and water-free environment. youtube.comwikipedia.org

Table 1: Representative Reaction Parameters for Negishi Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Benzylzinc bromide |

| Catalyst | Pd(PPh₃)₄ or Ni(acac)₂ |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to Reflux |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org

The catalytic cycle of the Suzuki reaction is similar to other cross-coupling methods and involves oxidative addition, transmetalation, and reductive elimination. mdpi.com A key difference is the requirement of a base to activate the organoboron reagent, which facilitates the transmetalation step by forming a more nucleophilic boronate species. organic-chemistry.org For dihalopyridines, Suzuki reactions preferentially occur at the C2/C6 positions. rsc.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane, or DMF (often with water) |

| Temperature | 80-110 °C |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.orgthermofisher.com This method is highly valued for its tolerance of a wide array of functional groups and the use of mild reaction conditions. thermofisher.comnrochemistry.com The organostannane reagents are generally stable to air and moisture. wikipedia.orgnrochemistry.com However, a significant drawback is the toxicity of tin compounds. wikipedia.orgorganic-chemistry.org

The mechanism of the Stille reaction follows the characteristic three-step catalytic cycle: wikipedia.orgnrochemistry.comlibretexts.org

Oxidative Addition : A Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.

Transmetalation : The organic group from the organostannane is transferred to the palladium complex. This is often the rate-determining step. scispace.com

Reductive Elimination : The coupled product is formed, and the Pd(0) catalyst is regenerated. nrochemistry.com

Table 3: General Parameters for Stille Coupling

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Organostannane (e.g., R-SnBu₃) |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand |

| Solvent | Toluene, THF, or DMF |

| Additives | LiCl, Cu(I) salts (optional, to accelerate reaction) |

| Temperature | 50-100 °C |

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a stable, air-tolerant Pd(0) complex frequently used as a catalyst source in cross-coupling reactions. acs.org It serves as a pre-catalyst that, in solution and often in the presence of a phosphine (B1218219) ligand, provides the active monoligated Pd(0) species required to initiate the catalytic cycle. organic-chemistry.org

The use of Pd₂(dba)₃ in combination with various phosphine ligands has been shown to be effective for the cross-coupling of dihalopyridines. acs.org The choice of ligand can be crucial in modulating the catalyst's reactivity and selectivity. For instance, in the Suzuki coupling of 2,6-dichloronicotinic acid, the use of a Pd₂(dba)₃-based catalyst system influenced which of the two chlorine atoms was substituted. rsc.org This highlights its role not just as a source of palladium but as a component of a tunable catalytic system for achieving regioselectivity in polyhalogenated substrates. rsc.orgacs.org

Nucleophilic Substitution Reactions with Phenoxide Reagents

Beyond C-C bond formation, the bromine atoms on the this compound ring can be displaced by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen atom makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the α-positions (C2 and C6).

When this compound is treated with a phenoxide reagent (formed by reacting phenol (B47542) with a base like sodium hydride or potassium carbonate), a nucleophilic substitution can occur to form a diaryl ether. The reaction proceeds via a two-step addition-elimination mechanism:

Nucleophilic Attack : The phenoxide ion attacks one of the bromine-bearing carbon atoms (C2 or C6) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination : The bromide ion is expelled as a leaving group, restoring the aromaticity of the pyridine ring and yielding the final product, 2-bromo-6-phenoxy-4-methylpyridine.

This reaction provides a direct route to aryloxy-substituted pyridines.

Table 4: Typical Conditions for Nucleophilic Aromatic Substitution

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Phenol |

| Base | K₂CO₃ or NaH |

| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 100-150 °C |

Halogenation and Methylation Strategies

One of the most direct and regioselective methods for synthesizing this compound involves the halogenation of a strategically chosen precursor. A common route starts from 2,6-dihydroxy-4-methylpyridine. This precursor ensures that the subsequent bromination occurs at the desired 2- and 6-positions. The hydroxyl groups can be readily substituted with bromine atoms using a standard brominating agent such as phosphorus tribromide (PBr₃). This method is advantageous due to the high regioselectivity imparted by the starting material, avoiding the formation of other isomers. google.com

The synthesis can be summarized as follows:

Starting Material: 2,6-dihydroxy-3-cyano-4-methylpyridine is hydrolyzed to 2,6-dihydroxy-4-methylpyridine. google.com

Bromination: The resulting dihydroxy intermediate is then reacted with a brominating agent like phosphorus tribromide to yield the final product, this compound. google.com

Direct bromination of 4-methylpyridine (B42270) (4-picoline) is challenging. The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. nih.gov Such reactions often require harsh conditions and can lead to a mixture of products with poor regioselectivity, making this a less favorable approach for the clean synthesis of the target molecule. nih.govchemicalbook.com

An alternative conceptual approach is the methylation of a 2,6-dibromopyridine (B144722) scaffold. This would likely involve organometallic cross-coupling reactions (e.g., Suzuki, Stille, or Negishi coupling) where a methyl group is introduced at the C-4 position. However, this route is often more complex due to the need to prepare the appropriate organometallic reagents.

Ring-Closure and Heterocyclic Annulation Methods

Building the pyridine ring from acyclic precursors, known as annulation strategies, offers another powerful route to substituted pyridines. Classical methods like the Hantzsch or Bohlmann-Rahtz pyridine syntheses can be adapted to produce the desired substitution pattern. beilstein-journals.orgnih.gov

Hantzsch Pyridine Synthesis: This method typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. To synthesize this compound, one would need to employ precursors where the bromine atoms are already incorporated or are represented by groups that can be easily converted to bromine post-cyclization.

Bohlmann-Rahtz Pyridine Synthesis: This synthesis involves the reaction of an enamine with an ethynyl (B1212043) ketone, which, after cyclodehydration, yields a trisubstituted pyridine. beilstein-journals.org By carefully selecting the substituents on the starting materials, it is theoretically possible to construct the this compound skeleton.

Novel Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry have focused on improving selectivity, sustainability, and efficiency. These innovations are highly relevant to the synthesis of complex heterocyclic molecules like this compound.

Chemo- and Regioselective Synthesis

Achieving high regioselectivity is a primary challenge in pyridine chemistry. researchgate.netnih.gov As mentioned, direct electrophilic bromination of 4-methylpyridine is often unselective. Therefore, methods that offer precise control are highly valued.

The synthesis from 2,6-dihydroxy-4-methylpyridine is a prime example of a highly regioselective process, where the positions of bromination are predetermined by the starting material's functional groups. google.com Other modern approaches to regioselective halogenation of pyridines involve temporary activation of the ring. For instance, pyridine N-oxides can be used to direct substitution to the C2 or C4 positions. nih.govresearchgate.net While not a direct synthesis of the target compound, the development of phosphine reagents that enable selective C-4 halogenation highlights the ongoing research into controlling reactivity in pyridine systems. nih.gov

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijarsct.co.innih.gov These principles can be applied to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. ijarsct.co.innih.gov The bromination of 2,6-dihydroxy-4-methylpyridine could potentially be optimized using microwave technology to reduce energy usage and improve efficiency.

Green Solvents and Catalysts: General trends in pyridine synthesis focus on replacing hazardous solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents. ijarsct.co.inrsc.org Furthermore, developing catalytic versions of classical reactions can reduce the need for stoichiometric reagents, thereby minimizing waste.

The use of renewable starting materials, such as producing pyridines from glycerol (B35011) and ammonia over zeolite catalysts, represents a frontier in sustainable chemical production, although direct application to this specific compound is still a research goal. rsc.org

| Aspect | Conventional Approach | Green Chemistry Approach |

|---|---|---|

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation, ultrasonic production nih.gov |

| Solvents | Often uses chlorinated or volatile organic solvents | Use of water, ethanol (B145695), ionic liquids, or solvent-free conditions ijarsct.co.inrsc.org |

| Reagents | Stoichiometric and potentially hazardous reagents (e.g., strong acids/bases) | Use of reusable catalysts (e.g., zeolites), biocatalysts rsc.org |

| Efficiency | Longer reaction times, potentially more side products | Shorter reaction times, often higher yields and purity nih.gov |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for scalability, safety, and process control. nih.gov The synthesis of heterocyclic compounds, including pyridines, has been successfully translated to flow reactors. beilstein-journals.org

While a specific flow synthesis for this compound is not widely reported, established pyridine syntheses like the Bohlmann-Rahtz and Hantzsch reactions have been effectively performed in continuous flow microwave reactors. beilstein-journals.org This demonstrates the feasibility of adapting synthetic routes for the target compound to a flow process. The benefits would include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for exothermic reactions.

Improved Efficiency: Reduced reaction times due to superior heat and mass transfer.

Scalability: Straightforward scaling of production by extending the operation time of the reactor.

The successful conversion of a multi-step batch process for the HIV drug Nevirapine, which contains a substituted pyridine core, into a single continuous flow step highlights the industrial viability and cost-saving potential of this technology for producing complex pyridine derivatives. vcu.edu

Stereoselective Synthesis and Chiral Induction (if applicable)

The concept of stereoselective synthesis is not applicable to the direct synthesis of this compound. The target molecule is an achiral, planar aromatic compound and possesses no stereocenters.

However, the field of stereoselective synthesis involving pyridine derivatives is extensive. nih.govacs.orgacs.org Chiral pyridine scaffolds are crucial as ligands in asymmetric catalysis and as core components of bioactive molecules. In these cases, chirality is typically introduced through:

Dearomatization Reactions: The stereoselective reduction or addition to the pyridine ring to create chiral di- or tetrahydropyridine (B1245486) derivatives. nih.govresearchgate.net

Functionalization with Chiral Groups: Attaching chiral substituents to the pyridine ring or to its side chains.

Reactivity and Reaction Mechanisms of 2,6 Dibromo 4 Methylpyridine

Electrophilic Aromatic Substitution Reactions

The reactivity of pyridine (B92270) towards electrophilic aromatic substitution is significantly lower than that of benzene. wikipedia.org This reduced reactivity is attributed to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic ring towards attack by electrophiles. wikipedia.org In the case of 2,6-Dibromo-4-methylpyridine, the presence of two additional strongly electron-withdrawing bromine atoms at the C-2 and C-6 positions further deactivates the ring.

Furthermore, the nitrogen atom in the pyridine ring is basic and can be readily protonated or coordinate to Lewis acids, which are often required as catalysts for these reactions. wikipedia.org This creates a positively charged pyridinium (B92312) species, which is even more deactivated towards electrophilic attack. Consequently, direct electrophilic aromatic substitution on this compound is exceptionally difficult and not a commonly employed synthetic strategy. Reactions, if they were to occur, would require harsh conditions, and the substitution would be directed to the C-3 and C-5 positions. An alternative strategy to achieve substitution involves the initial N-oxidation of the pyridine ring to a pyridine N-oxide, which activates the ring for electrophilic attack, followed by subsequent reduction of the N-oxide. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring, enhanced by the bromo substituents, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). Nucleophilic attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be effectively stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comechemi.com

The bromine atoms at the C-2 and C-6 positions are excellent leaving groups and can be displaced by a variety of nucleophiles. The selective mono- or di-substitution of 2,6-dibromopyridine (B144722) derivatives can be controlled by reaction conditions.

Research has demonstrated efficient protocols for the selective amination of 2,6-dibromopyridine. For instance, a copper-catalyzed C–N bond-forming reaction allows for the synthesis of 6-substituted 2-bromopyridine (B144113) compounds with a range of amines. researchgate.net This method offers excellent control over selectivity, preventing the formation of the disubstituted product. researchgate.net Further studies have shown that selective mono- or diaminations can be achieved using microwave irradiation with water as the solvent. nih.govnih.gov The diamination process typically requires the addition of a base like K2CO3 and a CuI/DMPAO catalyst system. nih.gov These reactions work well with primary alkylamines, while arylamines like aniline (B41778) show lower reactivity under similar conditions. nih.gov

The general mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov However, the reactivity order of halogens as leaving groups can vary depending on the specific reaction mechanism. nih.govrsc.org In many activated aryl systems where nucleophilic addition is the rate-controlling step, the leaving group ability follows the order F > Cl ≈ Br > I, known as the "element effect". nih.govrsc.org

Table 1: Examples of Nucleophilic Displacement on 2,6-Dihalopyridine Systems

| Nucleophile | Catalyst/Conditions | Product Type | Selectivity |

| Primary Alkylamines | Microwave, H₂O | Monoaminated Pyridine | High (without catalyst/base) |

| Primary Alkylamines | CuI/DMPAO, K₂CO₃, Microwave, H₂O | Diaminated Pyridine | High |

| Arylamines | CuI, Microwave, 225 °C | Monoaminated Pyridine | Moderate Yield |

The reaction of this compound with strong organometallic bases like n-butyllithium (n-BuLi) is complex, with several potential reaction pathways. These include lithium-halogen exchange at the C-2/C-6 positions, deprotonation of the methyl group, or direct deprotonation of the ring at the C-3/C-5 positions. The outcome is highly dependent on reaction conditions such as temperature, solvent, and the specific base used.

n-BuLi is a powerful reagent capable of both acting as a superbase and initiating lithium-halogen exchange. wikipedia.org Lithium-halogen exchange is a common method for preparing organolithium compounds from organohalides. wikipedia.org Studies on related dihalopyridines show that selective monolithiation can be achieved. For instance, the lithiation of 2,5-dibromopyridine (B19318) can be directed to either the 2- or 5-position by carefully choosing the solvent and concentration. researchgate.net

In the case of substituted picolines, direct deprotonation of the methyl group is a common reaction. researchgate.netnih.gov However, the presence of bromine atoms on the ring introduces the competing and often faster lithium-halogen exchange pathway. It has been shown that for 2-bromo-4-methylpyridine, lithiation can occur at the C-6 position. researchgate.net For this compound, the reaction with n-BuLi would likely favor lithium-halogen exchange at one of the bromine-bearing carbons (C-2 or C-6) at low temperatures (e.g., -78 °C) to form a lithiated intermediate, which can then be trapped with an electrophile. Deprotonation of the methyl group or the C-3/C-5 positions are potential side reactions. The use of alternative bases like lithium diisopropylamide (LDA) can sometimes favor deprotonation over halogen exchange, a phenomenon known as the "halogen dance," where the initial lithiated species isomerizes to a more stable one. nih.gov

Metal-Catalyzed Transformations

The bromine atoms on this compound provide two reactive handles for metal-catalyzed cross-coupling reactions, making it a valuable building block for the synthesis of more complex, functionalized pyridine derivatives.

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. researchgate.net The two bromine atoms can be substituted sequentially, allowing for the synthesis of unsymmetrically substituted pyridines.

Suzuki-Miyaura Coupling: This reaction couples the organohalide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form C(sp²)–C(sp²) bonds. wikipedia.org this compound can undergo stepwise Suzuki coupling reactions. The first coupling generally occurs at one of the bromo positions, and by controlling the stoichiometry of the boronic acid, selective mono-arylation can be achieved. A second, different boronic acid can then be used to functionalize the remaining bromo position, leading to 2,6-diaryl-4-methylpyridines with two different aryl groups. researchgate.netbeilstein-journals.org The reactivity of the halide in Suzuki reactions generally follows the order I > OTf > Br >> Cl. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki reaction, this compound can be selectively mono- or di-alkynylated. This provides a direct route to 2-alkynyl-6-bromo-4-methylpyridine or 2,6-dialkynyl-4-methylpyridine derivatives, which are useful intermediates in the synthesis of pharmaceuticals and functional materials. nih.govsoton.ac.uk The reaction is typically carried out under mild conditions. wikipedia.org

Table 2: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/vinyl) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | C(aryl)-C(alkynyl) |

| Stille | Organostannane | Pd(0) complex | C(aryl)-C(aryl/vinyl/alkyl) |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd(0/II) complex, Phosphine (B1218219) ligand, Base | C(aryl)-N, C(aryl)-O, C(aryl)-S |

| Negishi | Organozinc reagent | Pd or Ni complex | C(aryl)-C(alkyl/aryl/vinyl) |

Direct C–H activation is a powerful strategy in organic synthesis that involves the cleavage of a carbon-hydrogen bond and its subsequent functionalization, avoiding the need for pre-functionalized starting materials. nih.gov For this compound, potential sites for C-H activation include the C-3 and C-5 positions on the pyridine ring and the C-H bonds of the methyl group.

While specific studies focusing solely on the C-H activation of this compound are not extensively documented, research on related pyridine and 2-phenylpyridine (B120327) systems provides insight into potential reactivity. rsc.org Transition metals like palladium, rhodium, and iridium are commonly used to catalyze these transformations. mdpi.comacs.org The pyridine nitrogen can act as a directing group, facilitating ortho-C-H activation. In 2-phenylpyridines, for example, palladium catalysts can selectively functionalize the C-H bond at the ortho-position of the phenyl ring. rsc.org

For this compound, a transition metal could potentially coordinate to the nitrogen atom and direct the activation of the C-H bonds at the C-3 and C-5 positions. Alternatively, activation of the methyl group's C-H bonds is also a possibility, leading to benzylic-type functionalization. acs.orgacs.org Such transformations would offer a complementary and highly atom-economical route to functionalized 4-methylpyridine (B42270) derivatives compared to traditional cross-coupling methods.

Catalytic Hydrogenation and Reduction Reactions

Catalytic hydrogenation of this compound primarily involves the hydrogenolysis of the carbon-bromine (C-Br) bonds, a process known as hydrodebromination. This reductive dehalogenation typically proceeds using a transition metal catalyst, such as palladium or copper, and a hydrogen source. mdpi.com While the pyridine ring itself can be hydrogenated to a piperidine (B6355638) ring under harsh conditions, the C-Br bonds are significantly more labile and can be cleaved selectively under milder conditions.

The reduction is expected to occur sequentially, with one bromine atom being removed first to yield 2-Bromo-4-methylpyridine, followed by the removal of the second bromine atom to give the fully reduced product, 4-methylpyridine (γ-picoline).

Reaction Pathway:

This compound → 2-Bromo-4-methylpyridine → 4-Methylpyridine

Common catalytic systems for this transformation include palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas (H₂) or transfer hydrogenation reagents such as formic acid, ammonium (B1175870) formate, or tetrahydroxydiboron (B82485) (B₂(OH)₄). nih.gov Copper-based catalysts have also been shown to be effective for the hydrodebromination of aromatic bromides. mdpi.com The choice of catalyst, solvent, and hydrogen source can influence the rate and selectivity of the reaction. For instance, in dihalopyridines, the relative reactivity of different halogens can be exploited for selective reduction (e.g., I over Br, and Br over Cl). nih.gov

| Catalyst System | Hydrogen Source | Typical Substrate | Product | Reference |

|---|---|---|---|---|

| 5% Pd/C | B₂(OH)₄ / 4-methylmorpholine | Aryl Bromides | Corresponding Arene | nih.gov |

| Cu-based catalysts (e.g., CuSO₄) | NaBH₄ | Brominated Phenols | De-brominated Phenols | mdpi.com |

| Pd/C | H₂ gas | Aryl Halides | Corresponding Arene | mdpi.com |

Radical Reactions and Mechanistic Investigations

The C-Br bonds in this compound are susceptible to homolytic cleavage, enabling its participation in radical reactions. A common method for generating aryl radicals from aryl halides is through visible-light photoredox catalysis. princeton.edu In this process, a photocatalyst, such as a ruthenium or iridium polypyridyl complex, absorbs visible light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with this compound.

This SET reduction of the dibromopyridine results in the formation of a radical anion. This intermediate is unstable and rapidly fragments, expelling a bromide ion to generate a 2-bromo-4-methyl-6-pyridyl radical.

Mechanism of Radical Formation:

Photoexcitation: Photocatalyst (PC) + hν → PC*

Single-Electron Transfer (SET): PC* + this compound → PC⁺ + [this compound]•⁻

Fragmentation: [this compound]•⁻ → 2-Bromo-4-methyl-6-pyridyl radical (•) + Br⁻

Once formed, this pyridyl radical is a highly reactive intermediate that can undergo various subsequent reactions. In the presence of a suitable hydrogen atom donor (e.g., a Hantzsch ester or a thiol), the radical can be quenched via a hydrogen atom transfer (HAT) to yield 2-Bromo-4-methylpyridine, achieving a net reductive dehalogenation. princeton.edu Alternatively, the radical can add to π-systems like alkenes or alkynes, initiating radical cascade reactions to form more complex molecular architectures. nih.govrsc.org Mechanistic studies often employ radical clocks or trapping agents to confirm the presence and reactivity of these radical intermediates.

| Step | Description | Key Intermediate | Driving Force |

|---|---|---|---|

| Initiation | Visible light excitation of a photocatalyst (e.g., [Ru(bpy)₃]²⁺). | Excited state photocatalyst ([Ru(bpy)₃]²⁺*). | Photon absorption. |

| Electron Transfer | Single-electron transfer from the excited photocatalyst to the halopyridine substrate. | Halopyridine radical anion. | Favorable redox potentials. |

| Fragmentation | Cleavage of the carbon-halogen bond to release a halide anion. | Pyridyl radical. | Formation of a stable halide anion. |

| Propagation/Termination | The pyridyl radical reacts further (e.g., HAT, addition) to form the final product. | Product and regenerated photocatalyst. | Formation of stable bonds. |

Photochemical and Electrochemical Reactivity

Beyond photocatalysis, the C-Br bonds of this compound can be cleaved directly by photochemical or electrochemical means.

Photochemical Reactivity: Direct irradiation of this compound with ultraviolet (UV) light can induce the homolytic cleavage (photolysis) of a C-Br bond. ucla.edu The energy from the absorbed photon is sufficient to break the bond, generating a pyridyl radical and a bromine radical. This process is analogous to the initial step in many radical chain reactions. The introduction of bromine atoms into a pyridine ring can influence the photophysical properties and create pathways for excited-state deactivation involving the C-Br bond. figshare.com In the absence of radical scavengers, the generated radicals can recombine or react with the solvent or other substrate molecules, potentially leading to a complex mixture of products.

| Process | Initiation | Key Intermediate(s) | Final Product (after workup) |

|---|---|---|---|

| Photochemical | UV light (hν) | 2-Bromo-4-methyl-6-pyridyl radical + Bromine radical | Mixture including 2-Bromo-4-methylpyridine |

| Electrochemical (1st Reduction) | Electron transfer (e⁻) at electrode | Radical anion, 2-Bromo-4-methyl-6-pyridyl radical, Pyridyl anion | 2-Bromo-4-methylpyridine |

| Electrochemical (2nd Reduction) | Electron transfer (e⁻) at electrode | Radical anion, 4-methyl-2-pyridyl radical, Pyridyl anion | 4-Methylpyridine |

Derivatization and Functionalization Strategies of 2,6 Dibromo 4 Methylpyridine

Introduction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds at the C2 and C6 positions of 2,6-Dibromo-4-methylpyridine is a cornerstone of its synthetic utility. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which offer a powerful and versatile toolkit for chemists.

Palladium-catalyzed cross-coupling reactions are the most common methods for the alkylation and arylation of this compound. These reactions involve the coupling of the dibromopyridine with an organometallic reagent in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling is a widely employed method that utilizes organoboron reagents, such as boronic acids or their esters. A study has demonstrated the microwave-assisted Suzuki-Miyaura cross-coupling of 2,6-dibromopyridines with various aryl boronic acids. heteroletters.org This method allows for the synthesis of both mono- and diarylated pyridines with moderate to high yields in short reaction times. heteroletters.org The reaction typically employs a palladium catalyst like Pd(dppf)Cl₂ in a solvent mixture such as dioxane and water. heteroletters.org

The Negishi coupling offers an alternative approach using organozinc reagents. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgnih.gov Palladium or nickel catalysts are typically used, with palladium catalysts generally providing higher chemical yields and broader functional group compatibility. wikipedia.org

The Stille coupling utilizes organotin reagents (organostannanes) and is a versatile C-C bond-forming reaction with few limitations on the nature of the coupled groups. researchgate.net However, the toxicity of the tin compounds is a significant drawback. researchgate.net

The Sonogashira coupling is a specific method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.org It can be carried out under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acids/Esters | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Good functional group tolerance; readily available and stable reagents. heteroletters.orgnih.gov |

| Negishi | Organozinc Halides | Pd(PPh₃)₄, Ni(acac)₂ | High reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Stille | Organostannanes | Pd(PPh₃)₄ | Versatile but uses toxic tin reagents. researchgate.net |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Specific for C(sp²)-C(sp) bond formation. wikipedia.org |

The introduction of carbonyl functionalities, such as ketones or carboxylic acids, can be achieved through palladium-catalyzed carbonylative coupling reactions. In these reactions, carbon monoxide is incorporated into the molecule. For instance, a carbonylative Sonogashira coupling can be employed to synthesize alkynones.

Palladium-catalyzed carboxylation represents a method to introduce a carboxylic acid group. This transformation often utilizes carbon dioxide as the carboxylating agent. While specific examples for this compound are not extensively detailed in the provided search results, these methodologies are generally applicable to aryl halides.

Introduction of Heteroatom-Containing Functional Groups

The bromine atoms on this compound can be readily displaced by various heteroatom nucleophiles, leading to the introduction of nitrogen, oxygen, and sulfur-containing functional groups.

The formation of carbon-nitrogen bonds is a critical transformation in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is known for its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of primary and secondary amines. researchgate.net

Copper-catalyzed amination reactions also provide an efficient route to aminopyridine derivatives. For example, the diamination of 2,6-dibromopyridine (B144722) with aqueous ammonia (B1221849) can be achieved using a copper(I) oxide catalyst in ethylene (B1197577) glycol. researchgate.net To achieve good conversion and yield for the diamination product, a higher equivalent of the ammonia solution is often required. researchgate.net

| Reactant | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine and aqueous NH₃·H₂O | Cu₂O, DMEDA, K₂CO₃, ethylene glycol, 80°C | 2,6-Diaminopyridine | 68% | researchgate.net |

| 2-Bromo-6-methylpyridine and (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBuᵗ, Toluene, 80°C | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | 60% | chemspider.com |

Amidation, the formation of an amide bond, can also be achieved through coupling reactions, although amides are generally less nucleophilic than amines.

The introduction of hydroxyl (-OH) or alkoxyl (-OR) groups can be accomplished through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom facilitates nucleophilic attack at the C2 and C6 positions. stackexchange.com Strong nucleophiles like alkoxides (e.g., sodium methoxide, sodium ethoxide) can displace the bromide ions, particularly at elevated temperatures. This provides a direct route to 2,6-dialkoxy-4-methylpyridines. The synthesis of 2,6-disubstituted pyridines can also be achieved by reacting pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride. organic-chemistry.org

The introduction of sulfur-containing functionalities can be achieved through various methods. Thiolation, the introduction of a thiol (-SH) or thiolate (-SR) group, can be accomplished via nucleophilic substitution with a suitable sulfur nucleophile. For instance, 2,6-dibromopyridine can react with sodium thiomethoxide in ethanol (B145695) under microwave heating to afford the corresponding bis(methylthio)pyridine. tandfonline.com The synthesis of pyridine-2,6-dicarbothioic acid has been reported, which involves the treatment of the corresponding diacid dichloride with hydrogen sulfide. wikipedia.org

Palladium-catalyzed C-H bond activation has also been explored for the direct thiolation of arenes, which could be a potential, though mechanistically different, route to functionalized pyridines. rsc.orgresearchgate.net

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. While direct, one-pot multi-component reactions involving this compound are not extensively documented in dedicated studies, its structural features lend themselves to sequential one-pot processes that function as MCRs. These strategies often rely on the differential reactivity of the two bromine atoms, which can be exploited in sequential cross-coupling reactions.

The slightly different electronic environment of the bromine atoms in this compound, influenced by the methyl group at the 4-position, allows for a degree of regioselectivity in sequential reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, are powerful tools for this purpose. A plausible and synthetically valuable multi-component strategy involves a sequential one-pot Sonogashira-Suzuki coupling.

In a typical hypothetical scenario, this compound would first undergo a Sonogashira coupling with a terminal alkyne under carefully controlled conditions to favor monosubstitution. The choice of catalyst, ligand, and reaction temperature is crucial for achieving high selectivity. Following the formation of the monoalkynylated intermediate, a second catalyst system and a boronic acid derivative can be introduced into the same reaction vessel to facilitate a Suzuki coupling at the remaining C-Br bond. This one-pot, two-step sequence effectively combines three components—the dibromopyridine, an alkyne, and a boronic acid—to rapidly build molecular complexity.

Table 1: Hypothetical One-Pot Sequential Sonogashira-Suzuki Coupling of this compound

| Step | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Product |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Toluene | 60 | 2-Bromo-4-methyl-6-(phenylethynyl)pyridine |

| 2 | In situ generated intermediate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 90 | 4-Methyl-2-phenyl-6-(phenylethynyl)pyridine |

This approach allows for the modular synthesis of a wide array of unsymmetrically substituted pyridines. The functional groups introduced can be further elaborated, making this a powerful strategy for generating libraries of compounds for various applications, including medicinal chemistry and materials science.

Design and Synthesis of Complex Molecular Architectures

The rigid, planar structure of the pyridine ring, combined with the divergent vectors of the substituents at the 2- and 6-positions, makes this compound an excellent scaffold for the design and synthesis of complex molecular architectures, such as macrocycles, molecular clips, and multidentate ligands.

One prominent strategy involves the use of this compound as a central building block in the synthesis of pyridinophanes. These are macrocyclic compounds containing a pyridine ring bridged by an aliphatic or aromatic chain. The synthesis of such structures typically involves a double substitution reaction on the dibromopyridine with a suitable difunctional linker. For instance, reaction with a diamine or a dithiol under high-dilution conditions can lead to the formation of tetra-aza or dithia-macrocycles.

A notable example is the synthesis of 12-membered tetra-aza macrocyclic pyridinophanes. While not starting directly from this compound, the synthetic strategies employed for analogous lutidine-derived dibromides are directly applicable. The general approach involves the reaction of the dibromopyridine with a protected diethylenetriamine, followed by deprotection to yield the final macrocycle. The methyl group at the 4-position of the pyridine ring can influence the conformational properties and solubility of these macrocycles.

Table 2: Representative Synthesis of a Pyridine-Containing Macrocycle

| Starting Material | Linker | Reaction Type | Product |

| This compound | N,N'-Ditosyl-diethylenetriamine | Double nucleophilic substitution | N,N'-Ditosyl-4-methyl-tetraazapyridinophane |

| Deprotection of the above | - | Reductive detosylation | 4-Methyl-tetraazapyridinophane |

Furthermore, sequential cross-coupling reactions, as described in the previous section, can be employed to construct more elaborate, non-macrocyclic architectures. For example, the introduction of two different chelating moieties at the 2- and 6-positions can lead to the formation of novel multidentate ligands with specific metal-binding properties. The synthesis of bis(pyrazolyl)pyridine (bpp) ligands is a well-established field, and this compound can serve as a precursor to novel bpp derivatives with a functional handle at the 4-position. Reaction with pyrazole (B372694) under basic conditions can lead to the formation of 2,6-bis(pyrazol-1-yl)-4-methylpyridine, a tridentate ligand whose coordination chemistry can be explored.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2,6-Dibromo-4-methylpyridine, ¹H and ¹³C NMR would confirm the substitution pattern on the pyridine (B92270) ring.

The ¹H NMR spectrum is expected to show two distinct signals: a singlet for the methyl group (CH₃) protons and a singlet for the two equivalent aromatic protons at the C3 and C5 positions. The symmetry of the molecule (C₂ᵥ) renders the two aromatic protons chemically equivalent. The methyl protons would appear in the typical alkyl region (around 2.0-2.5 ppm), while the aromatic protons would be shifted downfield.

In the ¹³C NMR spectrum, four signals are anticipated, corresponding to the four unique carbon environments in the molecule: C4 (bearing the methyl group), C2/C6 (bearing the bromine atoms), C3/C5 (bearing hydrogen atoms), and the methyl carbon itself. The carbons attached to the electronegative bromine atoms (C2/C6) are expected to be significantly downfield.

| Predicted ¹H NMR Data for this compound | | :--- | :--- | :--- | :--- | | Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | | -CH₃ | ~2.4 | Singlet | 3H | | H-3, H-5 | ~7.3 - 7.5 | Singlet | 2H | (Note: Predicted values are based on typical chemical shifts for substituted pyridines.)

| Predicted ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Predicted Chemical Shift (ppm) | | -CH₃ | ~20 - 25 | | C-3, C-5 | ~125 - 130 | | C-2, C-6 | ~140 - 145 | | C-4 | ~150 - 155 | (Note: Predicted values are based on analogous structures and substituent effects.)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm assignments. A COSY spectrum would show no correlations for the isolated aromatic and methyl proton singlets, confirming their lack of coupling. An HSQC spectrum would correlate the aromatic proton signal to its directly attached carbon signal (C3/C5) and the methyl proton signal to the methyl carbon signal.

Solid-State NMR (ssNMR) could provide information about the molecular structure and packing in the crystalline state, revealing details about intermolecular interactions and distinguishing between crystallographically inequivalent molecules if any were present in the unit cell.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₆H₅Br₂N.

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Consequently, the molecular ion peak ([M]⁺) will appear as a triplet of peaks at m/z values of approximately 249 (for [C₆H₅⁷⁹Br₂N]⁺), 251 (for [C₆H₅⁷⁹Br⁸¹BrN]⁺), and 253 (for [C₆H₅⁸¹Br₂N]⁺), with a relative intensity ratio of roughly 1:2:1.

The fragmentation would likely proceed through the loss of a bromine atom, followed by the loss of the second bromine atom or other neutral fragments like HCN.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The precise mass can distinguish C₆H₅Br₂N from other potential formulas with the same nominal mass.

| HRMS Data for this compound (C₆H₅Br₂N) | | :--- | :--- | | Property | Value | | Exact Mass | 250.87682 Da | | Monoisotopic Mass | 248.87887 Da | (Data sourced from PubChem CID 11288174.)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational transitions. The IR spectrum of this compound is expected to display several characteristic bands.

Key expected absorptions include C-H stretching vibrations for the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and C-Br stretching vibrations.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the pyridine ring. The substitution with bromine atoms and a methyl group will influence the position and intensity of these absorption maxima (λₘₐₓ). Typically for substituted pyridines, these bands appear in the 200-300 nm range.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and details of intermolecular interactions. To date, a crystal structure for this compound has not been reported in the surveyed scientific literature. If a suitable single crystal could be grown, this technique would confirm the planarity of the pyridine ring and provide accurate measurements of the C-Br, C-N, C-C, and C-H bond parameters.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, providing insights into molecular structure, properties, and reactivity that can be difficult or impossible to obtain through experimental means alone. For this compound, these methods can elucidate its electronic characteristics, dynamic behavior, and potential biological activities.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method for quantitative predictions of molecular properties. A DFT study on this compound, while not found in the reviewed literature, would typically involve optimizing the molecule's geometry to find its most stable conformation.

From the optimized structure, a wealth of information about the molecule's electronic properties can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, while the LUMO is the innermost orbital without electrons and relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For instance, a DFT study on the related compound, 2,6-bis(bromo-methyl)pyridine, utilized the B3LYP functional with a 6-311G(d,p) basis set to determine its optimized geometry and electronic properties. researchgate.netderpharmachemica.com The study calculated a HOMO-LUMO gap of 4.65 eV for this molecule. researchgate.netderpharmachemica.com A similar calculation for this compound would provide valuable insights into its reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding and predicting the regioselectivity of its chemical reactions.

Table 1: Key Parameters from DFT Calculations and Their Significance

| Parameter | Significance |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule, including bond lengths and angles. |

| HOMO Energy | Indicates the molecule's electron-donating ability; higher energy suggests a better electron donor. |

| LUMO Energy | Indicates the molecule's electron-accepting ability; lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Calculates the partial charge on each atom, providing insight into the molecule's polarity and reactivity. |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While no specific MD simulation studies were identified for this compound in the surveyed literature, this technique could provide significant insights into its behavior in various environments.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water or an organic solvent), and then calculating the forces between all atoms and their subsequent motion based on Newton's laws of motion. These simulations can reveal how the molecule behaves in solution, including its conformational flexibility, solvation properties, and interactions with other molecules.

For example, MD simulations could be used to study the aggregation behavior of this compound molecules in solution or to investigate its interaction with a biological target, such as a protein's active site. nih.gov By simulating the binding process, researchers can gain a deeper understanding of the intermolecular forces that govern the interaction, such as hydrogen bonds and van der Waals forces, and predict the binding affinity. nih.gov Such studies are instrumental in the early stages of drug discovery. nih.gov

Table 2: Potential Applications of Molecular Dynamics Simulations for this compound

| Application | Information Gained |

|---|---|

| Solvation Studies | Understanding of how the molecule interacts with different solvents and its solubility. |

| Conformational Analysis | Identification of the most populated conformations of the molecule in solution. |

| Protein-Ligand Binding | Elucidation of the binding mode and calculation of the binding free energy to a biological target. nih.gov |

| Membrane Permeation | Simulation of the molecule's ability to cross biological membranes. |

| Material Properties | Prediction of bulk properties if the molecule were part of a larger material. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. wjpsonline.comnih.govnih.gov No specific QSAR models incorporating this compound were found in the literature search. However, the principles of QSAR could be applied to this compound if it were part of a series of analogs tested for a particular biological activity.

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates the descriptors with the biological activity.

A well-validated QSAR model can be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules and prioritizing experimental testing. For a series of substituted pyridine derivatives including this compound, a QSAR study could identify which structural features are most important for a given biological effect. For example, a model might reveal that the presence of bromine atoms at the 2 and 6 positions is crucial for activity, or that the methyl group at the 4 position has a positive or negative influence.

Table 3: Components of a QSAR Study

| Component | Description |

|---|---|

| Dataset | A collection of molecules with experimentally determined biological activities. |

| Molecular Descriptors | Numerical representations of the physicochemical properties of the molecules (e.g., LogP, molecular weight, topological indices). |

| Statistical Method | An algorithm (e.g., multiple linear regression, partial least squares, artificial neural networks) used to build the correlation model. |

| Model Validation | A process to assess the statistical significance and predictive power of the QSAR model, often involving internal and external validation sets. |

| Applicability Domain | The chemical space defined by the training set, within which the model can make reliable predictions. |

Applications of 2,6 Dibromo 4 Methylpyridine in Materials Science

Precursor in Polymer Chemistry and Supramolecular Assemblies

While direct, detailed examples of polymers synthesized exclusively from 2,6-Dibromo-4-methylpyridine are not extensively documented in the readily available literature, its role as a precursor for functional materials with pyridine-based frameworks is well-established. nih.gov The reactivity of the bromine atoms allows for various coupling reactions, which are fundamental to polymer synthesis. These reactions can lead to the formation of poly(4-methylpyridine-2,6-diyl) and other related conjugated polymers. The properties of such polymers, including their electronic and photophysical characteristics, can be tuned by the choice of co-monomers and the synthetic methodology employed. scirevfew.netmdpi.com

In the realm of supramolecular chemistry, pyridine-containing molecules are of significant interest due to their ability to form coordination complexes and participate in non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net this compound can be derivatized to create building blocks for self-assembling systems. nih.gov For instance, the bromine atoms can be substituted with functional groups capable of forming directional interactions, leading to the formation of well-defined supramolecular structures like coordination polymers and metallo-macrocycles. nih.gov The resulting assemblies have potential applications in areas such as molecular recognition, catalysis, and drug delivery.

Role in the Synthesis of Ligands for Coordination Chemistry

A significant application of this compound is in the synthesis of polydentate ligands, particularly bipyridines and terpyridines, which are cornerstones of coordination chemistry. rsc.orgscirevfew.net These ligands are capable of chelating to metal ions to form stable complexes with a wide range of applications in catalysis, materials science, and medicine. researchgate.netnih.gov

The synthesis of these ligands often involves cross-coupling reactions where the bromine atoms of this compound are substituted with other pyridine (B92270) rings or aromatic groups. For example, a Suzuki coupling reaction can be employed to couple this compound with pyridine-boronic acids to construct bipyridine and terpyridine scaffolds. researchgate.net The methyl group at the 4-position of the starting material can influence the electronic properties and steric hindrance of the resulting ligand, thereby affecting the properties of the final metal complex.

| Ligand Type | Synthetic Precursor Example | Key Synthetic Reactions | Applications of Resulting Complexes |

|---|---|---|---|

| Bipyridine | 2-Bromopyridine (B144113) | Ullmann coupling, Stille coupling, Suzuki coupling | Catalysis, Supramolecular Chemistry, Photosensitizers |

| Terpyridine | 2-Acetylpyridine and various aldehydes (Kröhnke method) | Condensation reactions | Photovoltaic devices, Sensors, Medicinal Chemistry |

| Substituted Bipyridines | 4-Bromo-2,6-dimethylpyridine | Homocoupling with NiBr₂(PPh₃)₂ | Electrochemical studies (viologens) |

| Substituted Terpyridines | 2,6-Dichloropyridine (B45657) and 2-bromo-6-methylpyridine | Heterocoupling reactions | Coordination polymers, Catalysis |

Applications in Optoelectronic Materials

The pyridine moiety is a common component in organic materials designed for optoelectronic applications due to its electron-deficient nature, which can be beneficial for charge transport and tuning of energy levels. nih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of such materials.

One key synthetic route is the Sonogashira cross-coupling reaction, which can be used to introduce arylethynyl groups at the 2 and 6 positions of the pyridine ring. rsc.orgnih.govrsc.org This creates a highly conjugated system with interesting photophysical properties. The resulting 2,6-bis(arylethynyl)pyridine scaffolds can exhibit fluorescence and have been investigated as potential anion sensors. rsc.org The absorption and emission properties of these materials can be tuned by modifying the substituents on the aryl groups. rsc.org These conjugated pyridine derivatives have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. nih.govresearchgate.net

| Material Type | Synthetic Approach | Key Photophysical Property | Potential Application |

|---|---|---|---|

| 2,6-bis(2-anilinoethynyl)pyridine derivatives | Twofold Sonogashira cross-coupling with 2,6-dibromopyridine (B144722) | Tunable fluorescence response | Anion sensors |

| Pyridine-based conjugated polymers | Various cross-coupling polymerizations | Low bandgap, p- and n-type doping | Electronic devices |

| Poly-4-vinylpyridine with Re(CO)₃(N^N)⁺ pendants | Polymer modification | Morphology-dependent luminescence (MLCT) | Photocatalysis, energy transfer studies |

Development of Functional Organic Frameworks

Functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Porous Organic Cages (POCs), are a class of porous materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The ligands used to construct these frameworks play a crucial role in determining their structure and properties.

This compound is an important precursor for the synthesis of ligands used in the construction of these frameworks. By converting the bromine atoms into other functional groups, such as carboxylic acids or additional pyridine rings to form terpyridine ligands, building blocks for MOFs and POCs can be created. rsc.orgrsc.org For example, terpyridine-based ligands can coordinate with metal ions to form robust and porous frameworks. rsc.orgnih.gov The methyl group on the pyridine ring can act as a functional handle for post-synthetic modification of the framework or can influence the packing and porosity of the resulting material. The use of ligands derived from this compound allows for the rational design of functional organic frameworks with tailored properties for specific applications. nih.govresearchgate.net

Applications of 2,6 Dibromo 4 Methylpyridine in Medicinal Chemistry and Pharmaceutical Research

Intermediates in Drug Discovery and Development

The primary application of 2,6-Dibromo-4-methylpyridine in pharmaceutical research is as a key intermediate. The two bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring can be sequentially replaced, enabling the construction of unsymmetrically substituted pyridine cores that are central to many targeted therapies.

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Mutations or fusions involving the RET gene can lead to its overactivation, driving the growth of various cancers, including certain types of thyroid and lung cancer. Consequently, the development of potent and selective RET kinase inhibitors is a major focus in oncology research.

This compound has been utilized as a starting material in the synthesis of novel RET inhibitors. A patented synthesis pathway demonstrates its role in creating complex molecules designed to target both wild-type and mutant forms of the RET kinase. google.com In a representative synthetic sequence, this compound undergoes a lithium-halogen exchange at one of the bromine positions, followed by nucleophilic addition to a cyclobutanone (B123998) derivative. The remaining bromine atom then serves as a handle for a subsequent coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to introduce another key fragment of the final inhibitor. This stepwise functionalization is critical for building the intricate structures required for high-affinity binding to the RET kinase domain. google.com

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is essential for signal transduction in various hematopoietic cells, including B-cells, mast cells, and macrophages. It plays a critical role in mediating immune and inflammatory responses, making it an attractive therapeutic target for autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.

Many potent Syk inhibitors are based on fused heterocyclic scaffolds, such as the pyrido[2,3-d]pyrimidine (B1209978) core. While direct synthesis examples starting from this compound are not extensively detailed in readily available literature, its role as a precursor is chemically logical and established for analogous structures. The general synthesis of such pyridopyrimidine systems often involves the construction of a di-substituted pyridine ring, which is then annulated to form the fused pyrimidine (B1678525) ring. A dihalopyridine, such as this compound, serves as an ideal starting point. The synthetic strategy would typically involve:

Diamination: Replacing both bromine atoms with amino groups through reactions like the Buchwald-Hartwig amination.

Cyclization: Reacting the resulting diaminopyridine with a suitable one-carbon equivalent (e.g., formic acid or a derivative) to close the pyrimidine ring, forming the core pyridopyrimidine scaffold.

Further functionalization of this core scaffold leads to the final Syk inhibitors. The 4-methyl group from the original starting material remains as a key substituent on the final molecule.

Tubulin is a globular protein that polymerizes to form microtubules, a critical component of the cellular cytoskeleton. Microtubules are essential for cell division (mitosis), and their disruption can lead to cell cycle arrest and apoptosis. Agents that interfere with tubulin polymerization are therefore potent anticancer drugs. A well-known class of tubulin inhibitors are the Combretastatins, which bind to the colchicine (B1669291) site on tubulin.

Researchers have designed and synthesized novel diarylpyridine analogues that mimic the structure of Combretastatin A-4 (CA-4), where a central pyridine ring acts as a rigid scaffold to hold two substituted phenyl rings in the correct orientation for tubulin binding. nih.gov The synthesis of these potent tubulin polymerization inhibitors often employs this compound (or a related dihalopyridine) as the central building block. nih.govnih.gov The synthetic approach relies on sequential, palladium-catalyzed Suzuki cross-coupling reactions.

A typical synthetic route involves:

First Suzuki Coupling: One of the bromine atoms of this compound is selectively coupled with a substituted phenylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid).

Second Suzuki Coupling: The remaining bromine atom on the resulting bromophenylpyridine intermediate is then coupled with a different phenylboronic acid.

This stepwise approach allows for the creation of a library of unsymmetrical diarylpyridines, enabling detailed exploration of the structure-activity relationships. nih.gov

Scaffold for Bioactive Molecules

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The 4-methylpyridine (B42270) core of this compound serves as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity. The pyridine ring is a common feature in many FDA-approved drugs due to its favorable physicochemical properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability.

In the examples of RET, Syk, and tubulin inhibitors discussed above, the 4-methylpyridine unit is not merely an inert linker but a central scaffold that correctly orients the critical pharmacophoric groups in three-dimensional space, ensuring optimal interaction with the target protein. The synthetic versatility of the dibromo-substituted precursor allows chemists to systematically modify the substituents on this scaffold, tuning the compound's potency, selectivity, and pharmacokinetic properties.

Prodrug Strategies and Drug Delivery Systems

A prodrug is an inactive or less active medication that is metabolized into its active form within the body. This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, such as increasing oral bioavailability or targeting specific tissues.

While pyridine moieties are frequently incorporated into molecules developed as prodrugs, specific examples detailing the use of this compound derivatives directly in prodrug strategies are not widely reported in the current scientific literature. However, the chemical handles provided by this scaffold could potentially be used for such purposes. For instance, functional groups introduced onto the pyridine ring could be esterified or otherwise modified to create cleavable linkers that release the active drug upon enzymatic action in the body.

Pharmacological Activity and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The use of this compound as a starting material is particularly well-suited for SAR exploration because it allows for the systematic and independent modification of the substituents at the 2 and 6 positions.

In the development of diarylpyridine tubulin polymerization inhibitors, extensive SAR studies have been conducted. nih.govsemanticscholar.org By keeping one aryl group constant (e.g., the 3,4,5-trimethoxyphenyl "A ring") and varying the substituents on the other aryl group (the "B ring"), researchers have been able to probe the requirements of the colchicine binding site on tubulin. These studies have revealed key insights, for instance, that introducing electron-donating groups like methyl or methoxy (B1213986) on the B ring can maintain or increase antiproliferative activity, whereas introducing other heterocyclic rings like thiophene (B33073) or pyridine can lead to a sharp decline in activity. nih.govsemanticscholar.org The most potent compounds from these studies often feature an indole (B1671886) ring as the B ring, demonstrating remarkable antiproliferative activities in the sub-micromolar range. nih.gov

The table below summarizes the in vitro antiproliferative activity (IC₅₀ values) of a selection of diarylpyridine derivatives synthesized from a dihalopyridine precursor against various human cancer cell lines, illustrating the SAR. nih.gov

| Compound | B-Ring Substituent | HeLa (μM) | MCF-7 (μM) | SGC-7901 (μM) |

|---|---|---|---|---|

| 10a | Phenyl | 1.15 | 1.33 | 1.08 |

| 10c | 3-Methylphenyl | 0.85 | 1.02 | 0.91 |

| 10g | 4-Methoxyphenyl | 0.66 | 0.81 | 0.73 |

| 10n | 4-Chlorophenyl | 1.31 | 1.45 | 1.28 |

| 10t | Indol-5-yl | 0.21 | 0.33 | 0.19 |

| CA-4 | (Positive Control) | 0.005 | 0.003 | 0.004 |

Emerging Applications and Future Research Directions

Catalysis and Organocatalysis

2,6-Dibromo-4-methylpyridine is increasingly recognized for its utility as a versatile substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-bromine bonds at the 2 and 6 positions allows for selective functionalization, enabling the synthesis of a wide array of substituted pyridine (B92270) derivatives.

One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. This compound can serve as the organic halide component, reacting with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 2 and/or 6 positions. The differential reactivity of the two bromine atoms can potentially be exploited for sequential, site-selective cross-coupling reactions under carefully controlled conditions, offering a pathway to unsymmetrically substituted 4-methylpyridine (B42270) derivatives.

The general catalytic cycle for a Suzuki-Miyaura coupling reaction involving a di-brominated pyridine like this compound is initiated by the oxidative addition of the palladium(0) catalyst to one of the C-Br bonds. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.

While direct applications of this compound as an organocatalyst are not yet widely reported, its derivatives, synthesized via the aforementioned catalytic methods, have significant potential as ligands in transition metal catalysis. The pyridine nitrogen atom can coordinate to a metal center, and the substituents at the 2 and 6 positions can be tailored to influence the steric and electronic environment of the metal, thereby tuning its catalytic activity and selectivity. Future research is anticipated to explore the synthesis of novel chiral ligands from this compound for asymmetric catalysis.

Table 1: Examples of Palladium-Catalyzed Reactions Applicable to this compound

| Reaction Name | Description | Potential Product from this compound |

| Suzuki-Miyaura Coupling | Forms C-C bonds by coupling with a boronic acid derivative. | 2-Aryl-6-bromo-4-methylpyridine or 2,6-Diaryl-4-methylpyridine |

| Heck Coupling | Creates a C-C bond by coupling with an alkene. | 2-Alkenyl-6-bromo-4-methylpyridine |

| Sonogashira Coupling | Couples with a terminal alkyne to form a C-C bond. | 2-Alkynyl-6-bromo-4-methylpyridine |

| Buchwald-Hartwig Amination | Forms a C-N bond by coupling with an amine. | 2-Amino-6-bromo-4-methylpyridine |

Agrochemistry and Crop Protection Agents

The pyridine ring is a key structural motif in a multitude of commercial agrochemicals, including herbicides, insecticides, and fungicides. The specific substitution pattern on the pyridine ring is crucial for the biological activity of these compounds. As a highly functionalized intermediate, this compound represents a valuable starting material for the synthesis of novel and potentially more effective crop protection agents.